1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}urea is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. Its molecular formula is with a molecular weight of approximately 356.33 g/mol. This compound is notable for containing various functional groups, including a benzodioxole, furan, and pyrazole moiety, which contribute to its biological activity and chemical properties.
This compound is classified under the category of urea derivatives and can be sourced from chemical suppliers specializing in research chemicals. It is often utilized in pharmaceutical research due to its potential therapeutic properties. The compound's structure suggests possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}urea typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification, while spectroscopic methods (NMR, IR) are used for structural confirmation.
The molecular structure of 1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}urea can be represented using various chemical notation systems:
InChI=1S/C18H16N2O6/c21-12(13-5-6-16(26-13)14-2-1-7-23-14)9-19-18(22)20-11-3-4-15-17(8-11)25-10-24-15/h1-8,12,21H,9-10H2,(H2,19,20,22)
This notation provides a standardized way to describe the compound's structure.
The compound features several key functional groups:
The compound can undergo various chemical reactions typical for urea derivatives:
Reactions involving this compound often require specific catalysts or conditions to drive desired transformations while minimizing side products.
The mechanism of action for 1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}urea is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. The presence of multiple aromatic and heterocyclic systems suggests potential for binding to active sites in proteins or nucleic acids.
Research into similar compounds indicates that they may exhibit activities such as anti-inflammatory or anticancer effects through modulation of signaling pathways or inhibition of target enzymes.
The compound is typically presented as a solid at room temperature with a melting point that can vary based on purity and crystalline form.
Key chemical properties include:
Analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may provide insights into thermal stability and phase transitions.
The compound shows promise in various scientific fields:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4